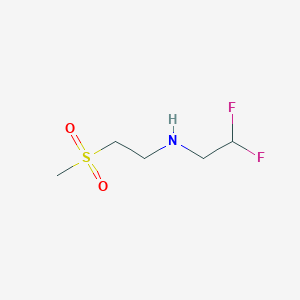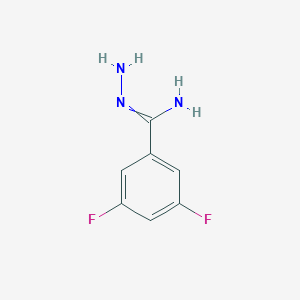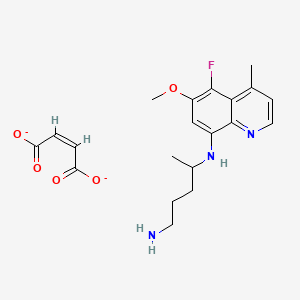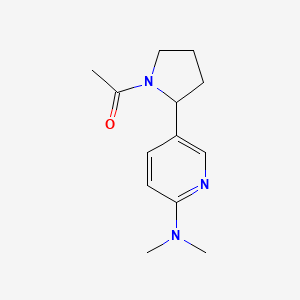
N1-(Methoxymethyl)propane-1,3-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-aminopropyl)(methoxy)methylamine dihydrochloride is a chemical compound with the molecular formula C5H14N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminopropyl)(methoxy)methylamine dihydrochloride typically involves the reaction of 3-aminopropylamine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: (3-aminopropyl)(methoxy)methylamine dihydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: This compound can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
科学的研究の応用
(3-aminopropyl)(methoxy)methylamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-aminopropyl)(methoxy)methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The compound’s methoxy group can be involved in hydrogen bonding and other interactions, influencing its reactivity and stability.
類似化合物との比較
(3-aminopropyl)amine: Similar in structure but lacks the methoxy group.
(3-methoxypropyl)amine: Contains a methoxy group but differs in the position of the amine group.
(3-aminopropyl)methylamine: Similar but with a methyl group instead of a methoxy group.
Uniqueness: (3-aminopropyl)(methoxy)methylamine dihydrochloride is unique due to the presence of both an amine and a methoxy group, which imparts distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research.
特性
分子式 |
C5H16Cl2N2O |
|---|---|
分子量 |
191.10 g/mol |
IUPAC名 |
N'-(methoxymethyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-8-5-7-4-2-3-6;;/h7H,2-6H2,1H3;2*1H |
InChIキー |
ZWAULUPHKZMZJZ-UHFFFAOYSA-N |
正規SMILES |
COCNCCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)



![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)


![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)

amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)


![N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
